2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, methyl ester: This compound is a methyl ester derivative and shares a similar core structure but differs in its functional group.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6-11(2,3)8-4-7(10(14)15)5-12-9(8)13-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
LVTCEBMBAOUSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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